molecular formula C19H20N4O6S B2892374 N-(2,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 899745-19-8

N-(2,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2892374
CAS No.: 899745-19-8
M. Wt: 432.45
InChI Key: MXQKZICEMUGSJZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H20N4O6S and its molecular weight is 432.45. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a compound that integrates a triazole moiety with a pyran derivative, suggesting potential for diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • Triazole ring : Known for its broad spectrum of biological activities.
  • Pyran derivatives : Often associated with antibacterial and antifungal properties.

The molecular formula is C18H22N4O5SC_{18}H_{22}N_{4}O_{5}S, and it features notable functional groups that contribute to its biological interactions.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess:

  • Antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Antifungal activity , particularly against species like Candida albicans and Aspergillus niger .

In vitro assays have indicated that this compound could potentially inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Activity

The anticancer potential of triazole derivatives has been well-documented. Compounds similar to this compound have shown:

  • Cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .

In one study, related triazole compounds exhibited IC50 values ranging from 5 to 20 µM against HCT116 colon cancer cells, indicating a promising therapeutic index . Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases or inhibition of specific kinases involved in cell cycle regulation.

Anti-inflammatory and Analgesic Properties

Triazoles are also recognized for their anti-inflammatory properties. The integration of the pyran moiety may enhance these effects by modulating inflammatory pathways. Research indicates that compounds with similar scaffolds can inhibit pro-inflammatory cytokines and reduce pain in animal models .

Case Studies and Research Findings

Several case studies highlight the efficacy of compounds related to N-(2,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yloxy)acetamide:

  • Study on Antibacterial Activity : A comparative study evaluated the antibacterial efficacy of various triazole derivatives against E. coli and Staphylococcus aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL .
  • Anticancer Evaluation : In vitro testing on human breast cancer cells revealed that a related compound induced significant apoptosis at concentrations as low as 15 µM. Molecular docking studies confirmed strong binding affinities to key targets such as CDK2 .
  • Anti-inflammatory Effects : A study assessing the anti-inflammatory potential found that similar compounds significantly reduced edema in carrageenan-induced paw edema models in rats .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6S/c1-23-11-20-22-19(23)30-10-13-6-15(24)17(8-28-13)29-9-18(25)21-14-5-4-12(26-2)7-16(14)27-3/h4-8,11H,9-10H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQKZICEMUGSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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